molecular formula C9H7N3O3 B1417829 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1282105-06-9

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1417829
CAS No.: 1282105-06-9
M. Wt: 205.17 g/mol
InChI Key: STVSMYULOWEOPI-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused to a pyridine ring, with various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . Another method includes the use of microwave irradiation to facilitate the reaction between 4-arylidene-3-methylisoxazol-5(4H)-ones and 2,6-diamino-pyrimidin-4(3H)-one in the presence of solvents like DMF and HOAc .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-4-5(9(14)15)2-6-7(12-4)10-3-11-8(6)13/h2-3H,1H3,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVSMYULOWEOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)NC=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

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